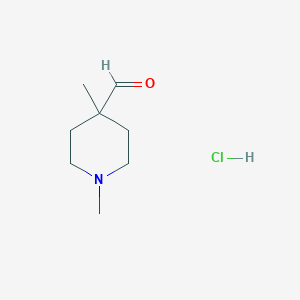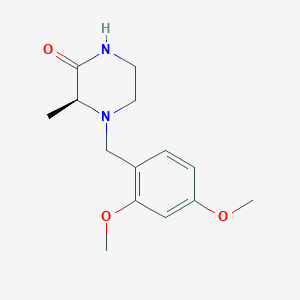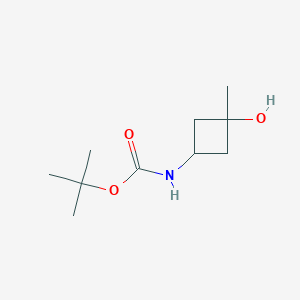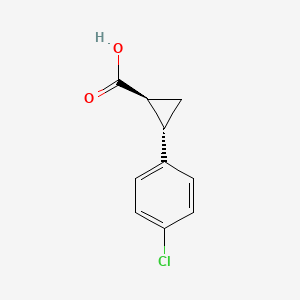
1,4-Dimethyl-4-piperidinecarbaldehyde hydrochloride
説明
1,4-Dimethyl-4-piperidinecarbaldehyde hydrochloride is a chemical compound with the linear formula C8 H15 N O. Cl H . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular formula of 1,4-Dimethyl-4-piperidinecarbaldehyde hydrochloride is C8H15NO•HCl . The molecular weight is 177.67 .Physical And Chemical Properties Analysis
1,4-Dimethyl-4-piperidinecarbaldehyde hydrochloride is a solid at room temperature . It has a molecular weight of 177.67 .科学的研究の応用
Bioactive Marker of Pathophysiological Processes
1,4-Dimethyl-4-piperidinecarbaldehyde hydrochloride, through its potential derivative interactions, is associated with significant biological activities. A compound with similar structure, 4-hydroxynonenal (HNE), has been extensively studied and recognized as a bioactive marker of pathophysiological processes. It started as a toxic product of lipid peroxidation and has become a marker of oxidative stress, indicating its involvement in various diseases like Alzheimer's disease. Its presence in cells and tissues has made it a potential target for linking genomics and proteomics, hinting at its broader application in scientific research (Žarković, 2003).
Solvent and Interaction Research
The compound, similar in structure to dimethyl sulfoxide (DMSO), showcases significant solvent properties. DMSO is recognized for its dipolar aprotic nature, combining a polar sulfoxide group with hydrophobic methyl groups. This balance of features makes it an excellent solvent across diverse fields, from medicine and biotechnology to electrochemistry and laser physics. Its interaction with other substances at the molecular level, through hydrogen bonds and van der Waals forces, makes it an invaluable solvent for understanding molecular dissolution properties and macroscopic solution behaviors (Kiefer, Noack, & Kirchner, 2011).
Potential in Oxygenated Fuels Research
Compounds with a similar structure to 1,4-Dimethyl-4-piperidinecarbaldehyde hydrochloride, like dimethyl carbonate (DMC), show promise in the field of alternative energy, particularly as an oxygenated fuel. DMC's potential as an alternative to diesel fuel or as an additive for conventional hydrocarbon fuels is being explored. This research spans areas such as synthesis methods, utilization, and understanding the oxidation and combustion mechanisms of DMC. The studies emphasize the environmental benefits, like reduced emissions, and the potential of DMC synthesis from greenhouse gases like carbon dioxide, thus contributing to carbon circulation between air and fuel (Abdalla & Liu, 2018).
Safety and Hazards
特性
IUPAC Name |
1,4-dimethylpiperidine-4-carbaldehyde;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-8(7-10)3-5-9(2)6-4-8;/h7H,3-6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQASFQGKXLRWBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C)C=O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dimethyl-4-piperidinecarbaldehyde hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-Aza-spiro[2.4]heptane-7-carboxylic acid](/img/structure/B3102856.png)


![Methyl 2-amino-4-chlorobenzo[d]thiazole-6-carboxylate](/img/structure/B3102893.png)
![1-Thia-6-azaspiro[3.3]heptane hydrochloride](/img/structure/B3102897.png)
![3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid](/img/structure/B3102902.png)




![4-Bromo-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine](/img/structure/B3102930.png)
